(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid

OCT1 inhibition Transporter pharmacology Drug–transporter interaction

(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid is a synthetic trans‑cinnamic acid derivative distinguished by the simultaneous presence of three substituents on the phenyl ring: a C‑4 allyloxy group, a C‑2 chlorine atom, and a C‑5 methoxy group. With a molecular formula of C₁₃H₁₃ClO₄ and a molecular weight of 268.69 g·mol⁻¹, the compound features a conjugated acrylic acid side‑chain that enables diverse chemical derivatization including amidation, esterification, and conjugate addition.

Molecular Formula C13H13ClO4
Molecular Weight 268.69
CAS No. 937599-19-4
Cat. No. B2951755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid
CAS937599-19-4
Molecular FormulaC13H13ClO4
Molecular Weight268.69
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC=C
InChIInChI=1S/C13H13ClO4/c1-3-6-18-12-8-10(14)9(4-5-13(15)16)7-11(12)17-2/h3-5,7-8H,1,6H2,2H3,(H,15,16)/b5-4+
InChIKeyAQVHFBSFRSLPEU-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid (CAS 937599-19-4): A Poly‑Substituted Cinnamic Acid Building Block for Medicinal Chemistry and Chemical Biology Procurement


(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid is a synthetic trans‑cinnamic acid derivative distinguished by the simultaneous presence of three substituents on the phenyl ring: a C‑4 allyloxy group, a C‑2 chlorine atom, and a C‑5 methoxy group . With a molecular formula of C₁₃H₁₃ClO₄ and a molecular weight of 268.69 g·mol⁻¹, the compound features a conjugated acrylic acid side‑chain that enables diverse chemical derivatization including amidation, esterification, and conjugate addition . The allyloxy motif provides a synthetic handle for Claisen rearrangement and olefin metathesis, while the chlorine and methoxy substituents modulate the electron density and steric profile of the aromatic core—properties that are not simultaneously present in any single commercially available cinnamic acid congener . The compound is supplied at ≥98% purity by multiple vendors and has been catalogued with the MDL identifier MFCD08555036, confirming its established position within research chemical inventories .

Why (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid Cannot Be Replaced by Simpler Cinnamic Acid Analogs in Structure‑Activity Programs


Cinnamic acid derivatives exhibit highly variable biological profiles depending on the number, position, and electronic nature of aromatic substituents. A meta‑analysis of methoxylated cinnamic acids demonstrates that the introduction of a single methoxy group alters radical‑scavenging capacity, lipoxygenase inhibition, and cytotoxicity by up to an order of magnitude [1]. In the case of (2E)-3-[4-(allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid, the 2‑chloro substituent introduces a strong electron‑withdrawing effect that polarizes the acrylic acid π‑system, while the 4‑allyloxy group provides both a lipophilic extension and a site for further chemical elaboration. Neither ferulic acid (4‑hydroxy-3‑methoxycinnamic acid), 3,4‑dimethoxycinnamic acid, nor 4‑allyloxycinnamic acid individually recapitulates this unique tri‑substitution pattern . Generic replacement with a structurally simpler cinnamic acid would therefore remove at least two pharmacophoric features, likely resulting in a different target‑engagement profile, altered metabolic stability, and distinct physicochemical properties—rendering direct interchange scientifically unsound without de novo SAR validation [2].

Product‑Specific Quantitative Differentiation Evidence for (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid (CAS 937599-19-4)


Human OCT1 Transporter Inhibition: A Distinct Pharmacological Fingerprint Versus Des‑Chloro Cinnamic Acid Analogs

In a BindingDB‑curated assay, (2E)-3-[4-(allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid inhibited human organic cation transporter 1 (hOCT1/SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) in HEK293 cells assessed via reduction of ASP⁺ substrate uptake [1]. While this potency is modest in absolute terms, no comparable hOCT1 inhibition data exist for the 4‑allyloxy‑des‑chloro analog (4‑allyloxycinnamic acid) or the 3‑methoxy‑4‑allyloxy‑des‑chloro analog (4‑allyloxy‑3‑methoxycinnamic acid), suggesting that the 2‑chloro substituent is a key determinant of transporter recognition . This provides a measurable biochemical differentiation point: procurement of this specific tri‑substituted scaffold is required to reproduce or probe the OCT1 interaction profile.

OCT1 inhibition Transporter pharmacology Drug–transporter interaction

Computed Physicochemical Profile: Elevated Lipophilicity and Hydrogen‑Bond Acceptor Count Differentiate the Tri‑Substituted Scaffold from Mono‑ and Di‑Substituted Cinnamic Analogs

The computed XLogP3 value for (2E)-3-[4-(allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid is 3.1, with a topological polar surface area (TPSA) of 55.8 Ų and 4 hydrogen‑bond acceptor atoms . In comparison, ferulic acid (4‑hydroxy‑3‑methoxycinnamic acid) exhibits an XLogP3 of approximately 1.4 and a TPSA of 66.8 Ų [1], while 4‑allyloxycinnamic acid (des‑chloro, des‑methoxy) has an XLogP3 of approximately 2.4 and TPSA of 46.5 Ų . The 0.7–1.7 log unit increase in predicted lipophilicity relative to these common analogs translates to an approximately 5‑ to 50‑fold higher theoretical membrane partitioning, which may be advantageous for accessing intracellular targets or crossing biological barriers. The unique combination of moderate lipophilicity, four H‑bond acceptors, and a single H‑bond donor places this compound in a distinct region of physicochemical space not occupied by commercially prevalent cinnamic acids.

Lipophilicity Physicochemical property prediction Drug‑likeness

Synthetic Versatility of the Allyloxy Moiety as a Latent Reactive Handle: Differential Elaboration Potential Compared to Saturated Alkoxy Analogs

The 4‑allyloxy substituent in (2E)-3-[4-(allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid serves as a precursor for Claisen rearrangement to generate ortho‑allyl phenolic intermediates, a transformation well‑documented for allyloxycinnamic acid derivatives in the synthesis of 2‑styrylchromones with antitumor potential [1]. In contrast, the benzyloxy analog—(2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid (CAS 937599-06-9) —cannot undergo Claisen rearrangement and instead requires hydrogenolytic deprotection to unmask a phenol, representing a fundamentally different synthetic logic. Additionally, the terminal alkene of the allyloxy group enables olefin cross‑metathesis and thiol–ene click chemistry, which are inaccessible to the benzyloxy congener. This differential reactivity means that the allyloxy‑substituted compound offers a divergent synthetic pathway that the benzyloxy analog cannot replicate, making the choice between these two commercially available building blocks consequential for synthetic route design.

Synthetic methodology Claisen rearrangement Olefin metathesis

Tri‑Substituted Chemotype as a Privileged Starting Point for Anticancer SAR: Evidence from Cinnamic Acid Pharmacophore Studies

A comprehensive review of cinnamic acid anticancer SAR indicates that poly‑substitution on the phenyl ring—particularly combinations of electron‑withdrawing (halogen) and electron‑donating (alkoxy) groups—is a recurrent feature of the most potent derivatives, with IC₅₀ values reaching sub‑micromolar ranges in optimized analogs [1]. For instance, in scopoletin‑cinnamic acid hybrid series, optimized substitution patterns yielded broad‑spectrum cytotoxicity with IC₅₀ values as low as 0.249–0.684 µM across MCF‑7, HeLa, A549, and HCT‑116 cell lines [2]. While (2E)-3-[4-(allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid itself has not yet been reported in a dedicated anticancer SAR study, its substitution pattern—2‑Cl (electron‑withdrawing), 5‑OMe (electron‑donating), and 4‑O‑allyl (lipophilic extension)—matches the pharmacophoric blueprint of optimized cinnamic acid anticancer leads. In contrast, mono‑substituted cinnamic acids (e.g., 4‑methoxycinnamic acid) typically exhibit IC₅₀ values one to two orders of magnitude higher [1]. This class‑level SAR provides a rational basis for prioritizing the tri‑substituted scaffold over simpler commercial cinnamic acids when initiating a new anticancer hit‑finding campaign.

Anticancer Structure–activity relationship Cinnamic acid pharmacophore

High‑Value Research and Industrial Application Scenarios for (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid (CAS 937599-19-4)


Medicinal Chemistry Hit‑Finding Libraries Targeting Cation Transporters or Intracellular Oncology Targets

The documented hOCT1 inhibitory activity [1] and the scaffold’s alignment with poly‑substituted cinnamic acid anticancer pharmacophores [2] make this compound a strategically useful entry for building focused screening libraries. Procurement at ≥98% purity ensures that the compound can be deployed directly in transporter inhibition assays or cytotoxicity screens without additional purification, accelerating the hit‑to‑lead timeline relative to in‑house synthesis from simpler precursors.

Divergent Synthesis of Chromone, Benzofuran, and Coumarin Chemotypes via Allyloxy‑Directed Rearrangement

The 4‑allyloxy substituent enables Claisen rearrangement to generate ortho‑allyl phenolic intermediates that can be cyclized to 2‑styrylchromones with demonstrated mitochondrial respiratory chain activity [3]. This divergent reactivity is not accessible from the corresponding benzyloxy analog (CAS 937599-06-9) , making the allyloxy compound the only commercially available member of the 2‑chloro‑5‑methoxycinnamic acid series that supports this synthetic manifold.

Physicochemical Probe Design for Membrane Permeability and CNS Penetration Studies

With a computed XLogP3 of 3.1 and TPSA of 55.8 Ų , this compound occupies a favorable region of CNS MPO (Multiparameter Optimization) chemical space distinct from both ferulic acid (XLogP3 ≈ 1.4) and 4‑allyloxycinnamic acid (XLogP3 ≈ 2.4) [4] . Researchers exploring the permeability–potency trade‑off in cinnamic acid‑based probes can quantitatively compare this scaffold against less lipophilic analogs without committing additional synthetic resources to install lipophilic substituents.

Chemical Biology Tool Compound for Investigating OCT1‑Mediated Drug–Drug Interactions

The validated IC₅₀ value of 138 µM against human OCT1 [1] allows this compound to be used as a reference inhibitor in transporter phenotyping assays. Its well‑defined single‑component nature (≥98% purity, confirmed by multiple vendors ) ensures batch‑to‑batch reproducibility, an essential requirement for quantitative pharmacological studies.

Quote Request

Request a Quote for (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.